1-Iodoethyl ethyl carbonate

Description

BenchChem offers high-quality 1-Iodoethyl ethyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodoethyl ethyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

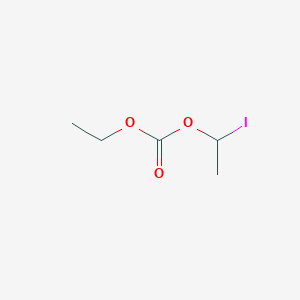

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-iodoethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHXJIRTSWHBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438961 | |

| Record name | 1-IODOETHYL ETHYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80196-04-9 | |

| Record name | 1-IODOETHYL ETHYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodoethyl ethyl carbonate: Synthesis, Characterization, and Application in Prodrug Development

This guide provides a comprehensive technical overview of 1-Iodoethyl ethyl carbonate, a pivotal reagent in modern pharmaceutical chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its critical role as a prodrug-forming moiety, with a focus on enhancing the bioavailability of therapeutic agents.

Introduction: The Strategic Importance of 1-Iodoethyl ethyl carbonate in Prodrug Design

In the landscape of contemporary drug development, optimizing the pharmacokinetic profile of a lead compound is as crucial as its pharmacodynamic activity. Many promising drug candidates exhibit poor aqueous solubility or limited membrane permeability, hindering their oral bioavailability. The prodrug approach, wherein a bioactive molecule is temporarily modified to improve its delivery and absorption, is a well-established strategy to overcome these limitations.

1-Iodoethyl ethyl carbonate (IEEC) has emerged as a key intermediate in the synthesis of 1-alkoxycarbonyloxyethyl ester prodrugs. This "promoieity" is attached to a parent drug, often at a carboxylic acid or a hydroxyl group, to create a more lipophilic and readily absorbed molecule. Following administration, this promoiety is designed to be cleaved in vivo by ubiquitous esterases, releasing the active parent drug. The lability of the carbon-iodine bond makes IEEC a highly reactive and efficient alkylating agent for this purpose.

Synthesis of 1-Iodoethyl ethyl carbonate: A Halogen Exchange Approach

The most prevalent and industrially scalable method for synthesizing 1-Iodoethyl ethyl carbonate is through a Finkelstein-type halogen exchange reaction. This process involves the substitution of a chlorine atom with an iodine atom from its precursor, 1-chloroethyl ethyl carbonate.

The causality behind this experimental choice lies in the greater reactivity of the iodo-derivative compared to its chloro- and bromo-analogues in subsequent nucleophilic substitution reactions with the parent drug molecule. While the chloro- and bromo-ethyl ethyl carbonates are also used, the iodo-variant often provides higher yields and faster reaction times in the esterification step to form the final prodrug.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous 1-iodoethyl carbonates, such as 1-iodoethylisopropylcarbonate.[1]

Materials:

-

1-Chloroethyl ethyl carbonate

-

Sodium iodide (NaI)

-

Ethyl acetate (anhydrous)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

-

Calcium chloride (CaCl2) (optional, as a dehydrating agent)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for reflux reactions

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add ethyl acetate.

-

Addition of Reactants: Under a gentle stream of inert gas, add 1-chloroethyl ethyl carbonate, sodium iodide, tetrabutylammonium bromide, and calcium chloride to the flask. The molar ratio of sodium iodide to 1-chloroethyl ethyl carbonate should be in a slight excess.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 3-6 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then washed with water and brine to remove any remaining salts and impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-Iodoethyl ethyl carbonate. For applications requiring high purity, the product can be further purified by vacuum distillation.

The use of a phase-transfer catalyst like TBAB facilitates the reaction between the organic-soluble chloro-compound and the inorganic iodide salt. Calcium chloride helps to drive the equilibrium towards the product by sequestering any residual water.

Synthesis Workflow Diagram

Caption: Synthesis of 1-Iodoethyl ethyl carbonate via halogen exchange.

Physicochemical Properties and Characterization

| Property | Value (Estimated/Analog Data) | Source/Reference |

| CAS Number | 80196-04-9 | |

| Molecular Formula | C₅H₉IO₃ | |

| Molecular Weight | 244.03 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Inferred from analogous compounds |

| Boiling Point | >170 °C (with some decomposition) | Inferred from |

| Density | ~1.5 g/cm³ | Estimated based on analogous compounds |

| Solubility | Soluble in most organic solvents (e.g., acetone, THF, ethyl acetate). Insoluble in water. | Inferred from |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the methine proton adjacent to the iodine. The methine proton (CH-I) would likely appear as a quartet, and the adjacent methyl group as a doublet.

-

¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbon, the methine carbon attached to iodine, and the carbons of the ethyl groups.

-

IR Spectroscopy: A strong absorption band around 1750-1770 cm⁻¹ is expected, corresponding to the C=O stretching of the carbonate group.

Application in Prodrug Synthesis: The Case of Cefpodoxime Proxetil

1-Iodoethyl ethyl carbonate and its analogs are extensively used in the synthesis of prodrugs for β-lactam antibiotics. A prominent example is Cefpodoxime proxetil, an oral third-generation cephalosporin. The parent drug, Cefpodoxime acid, has poor oral bioavailability. To address this, it is converted into its 1-isopropoxycarbonyloxyethyl ester prodrug, Cefpodoxime proxetil, using 1-iodoethyl isopropyl carbonate.[2][3][4] A similar reaction scheme is applicable for 1-Iodoethyl ethyl carbonate.

The reaction involves the esterification of the carboxylic acid group of the parent drug with 1-Iodoethyl ethyl carbonate. This reaction is typically carried out in an aprotic solvent in the presence of a base to deprotonate the carboxylic acid, making it a more potent nucleophile.

Prodrug Activation: The Enzymatic Cleavage Pathway

The efficacy of a 1-alkoxycarbonyloxyethyl ester prodrug hinges on its ability to be efficiently cleaved in the body to release the active drug. This activation is a two-step enzymatic process primarily mediated by carboxylesterases present in the intestinal wall, liver, and blood.[5][6]

-

Esterase-mediated Hydrolysis: A carboxylesterase first hydrolyzes the ester linkage, releasing the parent drug and an unstable hemiacetal intermediate.

-

Spontaneous Decomposition: The hemiacetal intermediate rapidly and spontaneously decomposes into acetaldehyde and carbon dioxide.

This enzymatic activation is a self-validating system; the promoiety is designed to be recognized by common esterases, ensuring the release of the active drug.

Caption: Enzymatic activation of a 1-ethoxycarbonyloxyethyl ester prodrug.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Iodoethyl ethyl carbonate is not widely available. However, based on the safety profiles of related compounds such as ethyl methyl carbonate and iodoethane, the following precautions should be observed.[7][8]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from light and moisture. Keep the container tightly sealed.

-

Hazards: The compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or inhaled. As with many alkylating agents, it should be handled with care to avoid unnecessary exposure.

Conclusion

1-Iodoethyl ethyl carbonate is a valuable and highly reactive intermediate in pharmaceutical synthesis, particularly for the creation of orally bioavailable prodrugs. Its synthesis via a straightforward halogen exchange reaction and its predictable enzymatic cleavage in vivo make it an attractive choice for drug development professionals. A thorough understanding of its synthesis, characterization, and the mechanism of action of the resulting prodrugs is essential for its successful application in the development of new and improved therapeutics.

References

- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents.

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. Available at: [Link]

-

Bambuterol, a carbamate ester prodrug of terbutaline, as inhibitor of cholinesterases in human blood - PubMed. Available at: [Link]

-

WO/2010/097675 AN IMPROVED PREPARATION PROCESS FOR CEFPODOXIME PROXETIL - WIPO Patentscope. Available at: [Link]

-

Safety Data Sheet: Ethyl methyl carbonate - Carl ROTH. Available at: [Link]

- EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents.

-

Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC - PubMed Central. Available at: [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SciRP.org. Available at: [Link]

- A PROCESS FOR THE PREPARATION OF CEFPODOXIME PROXETIL - Patent 1590353.

Sources

- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]

- 4. A PROCESS FOR THE PREPARATION OF CEFPODOXIME PROXETIL - Patent 1590353 [data.epo.org]

- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Iodoethyl Ethyl Carbonate: Structure, Synthesis, and Application in Prodrug Development

Foreword for the Modern Drug Developer

In the landscape of contemporary drug development, the optimization of pharmacokinetic profiles is as critical as the intrinsic potency of the active pharmaceutical ingredient (API). The challenge of transforming a promising lead compound into a viable therapeutic often hinges on overcoming hurdles such as poor oral bioavailability, metabolic instability, or unfavorable solubility. This guide delves into the chemistry and application of a key enabling reagent, 1-Iodoethyl ethyl carbonate , a molecule central to the design of one of the most successful classes of prodrugs: the 1-(ethoxycarbonyloxy)ethyl esters.

For the medicinal chemist and drug development professional, understanding the nuances of this reagent is not merely an academic exercise. It is about mastering a tool that can unlock the therapeutic potential of carboxylic acid-containing drugs, particularly in the realm of antibiotics. This document moves beyond a simple recitation of facts, providing a field-proven perspective on the synthesis, reactivity, and strategic implementation of this pivotal intermediate. We will explore the causality behind its design, the validation inherent in its synthetic protocols, and its transformative role in creating orally bioavailable medicines.

Molecular Architecture and Physicochemical Profile

1-Iodoethyl ethyl carbonate (CAS No. 80196-04-9) is a specialized organic reagent designed for the specific purpose of introducing the 1-(ethoxycarbonyloxy)ethyl promoiety onto a parent drug molecule.[1] Its structure is characterized by a central carbonate group flanked by an ethyl group and a 1-iodoethyl group.

Structural Breakdown:

-

Ethyl Carbonate Moiety: This portion provides the core carbonate linkage and the terminal ethyl group.

-

1-Iodoethyl Group: This is the reactive center of the molecule. The carbon atom bonded to both an oxygen and an iodine is highly electrophilic. The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution by the carboxylate salt of an API.

The strategic placement of the iodine atom alpha to an oxygen atom is the key to its reactivity, making it significantly more susceptible to substitution than a simple alkyl iodide.

Physicochemical Data

While extensive experimental data for 1-iodoethyl ethyl carbonate is not widely published, its properties can be reliably estimated from its chloro- and isopropyl- analogues. These compounds are structurally very similar, and their data provide a strong basis for handling and reaction planning.

| Property | Value (Estimated) | Justification / Source |

| CAS Number | 80196-04-9 | [1] |

| Molecular Formula | C₅H₉IO₃ | [1] |

| Molecular Weight | 244.03 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow liquid. | Based on analogues like 1-chloroethyl ethyl carbonate. |

| Boiling Point | ~200-205 °C at 760 mmHg | Extrapolated from the boiling point of 1-iodoethyl isopropyl carbonate (204.8 °C).[2] |

| Density | ~1.6-1.7 g/cm³ | Extrapolated from the density of 1-iodoethyl isopropyl carbonate (1.643 g/cm³).[2] |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Insoluble in water. | Typical for halogenated organic esters. Reacts with water over time. |

Synthesis and Purification: A Validated Protocol

The most reliable and industrially scalable method for preparing 1-iodoethyl ethyl carbonate is through a halide exchange (Finkelstein) reaction. This approach leverages the readily available and more stable precursor, 1-chloroethyl ethyl carbonate. The protocol is self-validating as the reaction equilibrium is driven strongly towards the product due to the precipitation of sodium chloride in the acetone solvent.

The precursor, 1-chloroethyl ethyl carbonate, can be synthesized by reacting ethanol with 1-chloroethyl chloroformate in the presence of a base like pyridine.[3]

Experimental Protocol: Synthesis via Halide Exchange

This protocol is adapted from the validated synthesis of the analogous 1-iodoethylisopropylcarbonate.[4]

Objective: To synthesize 1-Iodoethyl ethyl carbonate from 1-chloroethyl ethyl carbonate.

Materials:

-

1-Chloroethyl ethyl carbonate (1.0 eq)

-

Sodium iodide (NaI, anhydrous, 1.5 eq)

-

Acetone (anhydrous, ~5-10 mL per gram of starting material)

-

Tetrabutylammonium bromide (TBAB, 0.02 eq) - Optional phase-transfer catalyst

-

Anhydrous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.

-

Reagent Charging: Charge the flask with anhydrous acetone, sodium iodide, and the optional TBAB. Stir the suspension for 10-15 minutes to dissolve a portion of the salt.

-

Initiation: Add 1-chloroethyl ethyl carbonate to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56 °C). The reaction progress can be monitored by TLC or GC-MS. A key visual indicator is the formation of a fine white precipitate (NaCl). The reaction is typically complete within 3-5 hours.

-

Causality Note: The use of acetone is critical. Sodium iodide is soluble in acetone, whereas the sodium chloride product is virtually insoluble, driving the reaction to completion according to Le Châtelier's principle. TBAB can accelerate the reaction by facilitating the transport of the iodide ion.

-

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

-

Redissolve the resulting oil in ethyl acetate.

-

Wash the organic layer sequentially with a 5% aqueous sodium thiosulfate solution (to remove any residual iodine color), water, and finally, saturated brine.

-

Causality Note: The thiosulfate wash is a self-validating step; its purpose is to reduce any I₂ formed from iodide oxidation back to colorless I⁻, ensuring product purity.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-iodoethyl ethyl carbonate as a pale yellow oil.

-

Purification (Optional): The product is often used directly in the next step due to its high reactivity and thermal instability.[4] If higher purity is required, vacuum distillation can be attempted, but with extreme care to avoid decomposition.

Chemical Reactivity and Mechanism of Action in Prodrugs

The utility of 1-iodoethyl ethyl carbonate is entirely dependent on its reactivity as an electrophile. It is designed to esterify carboxylic acids under mild conditions, forming a specialized ester that is stable chemically but labile biologically.

Application in Prodrug Synthesis

The primary application is the conversion of a drug containing a carboxylic acid (R-COOH) into its corresponding 1-(ethoxycarbonyloxy)ethyl ester prodrug. This is achieved by reacting the carboxylate salt of the drug (e.g., the sodium or potassium salt) with 1-iodoethyl ethyl carbonate.

This strategy was famously applied to create Bacampicillin , the prodrug of ampicillin.[5] Ampicillin itself has poor oral bioavailability (~40%). By masking the polar carboxylate group with the 1-(ethoxycarbonyloxy)ethyl promoiety, the resulting prodrug, Bacampicillin, becomes more lipophilic and is almost completely absorbed from the gastrointestinal tract.[5]

Mechanism of Prodrug Activation

Once absorbed into the bloodstream or intestinal wall, the prodrug is rapidly hydrolyzed by non-specific esterase enzymes to release the active drug.[5] This is a two-step cascade reaction.

-

Enzymatic Cleavage: An esterase enzyme hydrolyzes the terminal ethyl carbonate ester bond, releasing ethanol and an unstable hemiacetal intermediate.

-

Spontaneous Decomposition: The hemiacetal intermediate rapidly and non-enzymatically decomposes to release the active parent drug (with its free carboxylic acid) and acetaldehyde.

This cascade mechanism is a hallmark of a well-designed carrier-linked prodrug, ensuring rapid and efficient release of the API at the desired site of action.[6]

Safety, Handling, and Storage

Key Hazards:

-

Alkylating Agent: Likely to be corrosive and irritating to the skin, eyes, and respiratory tract. Alkylating agents are often treated as potential mutagens.

-

Moisture Sensitivity: Will hydrolyze in the presence of water, releasing HI.

-

Thermal Instability: Can decompose upon heating, particularly during distillation.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always handle in a fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9][10]

-

Inert Atmosphere: Conduct reactions and store under an inert atmosphere (nitrogen or argon) to prevent moisture ingress.

-

Avoid Inhalation and Contact: Avoid breathing vapors and direct contact with skin and eyes.[11]

Storage:

-

Store in a tightly sealed container under an inert atmosphere.

-

Keep in a cool, dry, and dark place. Refrigeration is recommended for long-term storage.

-

Store away from incompatible materials such as water, strong bases, and oxidizing agents.

Conclusion

1-Iodoethyl ethyl carbonate represents a sophisticated and highly effective tool in the field of medicinal chemistry. Its molecular structure is precisely tuned for reactivity, allowing for the efficient introduction of the 1-(ethoxycarbonyloxy)ethyl promoiety. This functionality has proven invaluable in overcoming the pharmacokinetic limitations of important drugs, most notably in the development of orally active beta-lactam antibiotics like Bacampicillin. By understanding the causality of its synthesis, the mechanism of its application, and the necessary safety protocols, researchers and drug development professionals can effectively leverage this reagent to advance the next generation of therapeutics.

References

- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.

- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.

-

Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC - PubMed Central. [Link]

- EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin.

-

Qin, X. et al. Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Advanced Materials Research. [Link]

-

Rautio, J. et al. (2018). Enzyme-mediated hydrolytic activation of prodrugs. ResearchGate. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Adipic acid. [Link]

- CA1236450A - Synthesis route for bacampicillin.

-

Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design. Preprints.org. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Cyclization-activated Prodrugs. MDPI. [Link]

-

Nasirli, E.F. et al. (2022). SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID CATALYSTS. SciSpace. [Link]

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]

-

Bodin, N. O., et al. (1975). Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin. Antimicrobial Agents and Chemotherapy. [Link]

-

Bacampicillin structure and its conversion into ampicillin. ResearchGate. [Link]

-

Oliyai, R., Yuan, L. C., & Dahl, T. (2001). Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution. Nucleosides, nucleotides & nucleic acids. [Link]

- US4619785A - Novel synthesis route for bacampicillin.

-

PubChem. 1-Iodoethyl isopropyl carbonate. [Link]

Sources

- 1. 1-Iodoethyl ethyl carbonate [80196-04-9] | King-Pharm [king-pharm.com]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]

- 4. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 5. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemos.de [chemos.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. targetmol.com [targetmol.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 1-Iodoethyl Ethyl Carbonate (CAS No. 80196-04-9)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of 1-iodoethyl ethyl carbonate, a key reagent and intermediate in organic synthesis, with a particular focus on its relevance in the pharmaceutical sciences. Drawing upon established chemical principles and field-proven insights, this document will explore its synthesis, chemical properties, reactivity, and applications, offering a self-validating system of protocols and mechanistic understanding for laboratory professionals.

Introduction: The Versatile Role of α-Haloalkyl Carbonates

1-Iodoethyl ethyl carbonate belongs to the class of α-haloalkyl carbonates, a group of compounds that have garnered significant interest in organic chemistry and drug development. Their unique structural feature, an iodine atom attached to the α-carbon of an ethyl carbonate, renders them highly reactive alkylating agents. This reactivity is the cornerstone of their utility, particularly in the formation of prodrugs and as versatile protecting groups. The lability of the carbon-iodine bond, coupled with the stability of the carbonate moiety under specific conditions, allows for controlled chemical transformations, making 1-iodoethyl ethyl carbonate a valuable tool in the synthesis of complex molecules.

Physicochemical Properties: A Predictive Overview

| Property | Estimated Value / Information | Source / Basis of Estimation |

| CAS Number | 80196-04-9 | - |

| Molecular Formula | C₅H₉IO₃ | - |

| Molecular Weight | 244.03 g/mol | - |

| Appearance | Expected to be a colorless to light yellow liquid. | Analogy with 1-chloroethyl ethyl carbonate.[1] |

| Boiling Point | Estimated to be higher than 160 °C (boiling point of 1-chloroethyl ethyl carbonate). | The substitution of chlorine with iodine generally increases the boiling point due to increased molecular weight and van der Waals forces.[1] |

| Density | Estimated to be greater than 1.14 g/cm³ (density of 1-chloroethyl ethyl carbonate). | The higher atomic weight of iodine compared to chlorine will lead to a higher density.[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF) and insoluble in water. | General solubility characteristics of similar organic carbonates.[2] |

| Stability | Sensitive to moisture and light. Should be stored under an inert atmosphere in a cool, dark place. | General stability of α-iodo ethers and iodoalkanes.[3] |

Synthesis of 1-Iodoethyl Ethyl Carbonate: A Practical Approach

The most direct and industrially relevant method for the synthesis of 1-iodoethyl ethyl carbonate is through a Finkelstein reaction, which involves the halide exchange of the more readily available 1-chloroethyl ethyl carbonate. This reaction is driven by the precipitation of sodium chloride in a suitable solvent, typically acetone or ethyl acetate.

Reaction Principle

The synthesis is based on a nucleophilic substitution reaction where the iodide ion (from sodium iodide) displaces the chloride ion from 1-chloroethyl ethyl carbonate. The use of a solvent in which sodium iodide is soluble but sodium chloride is not, shifts the equilibrium towards the formation of the desired iodo-compound.

Detailed Experimental Protocol

-

Materials:

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethyl acetate.

-

Add 1-chloroethyl ethyl carbonate to the solvent.

-

Add sodium iodide, and if used, the phase-transfer catalyst and drying agent.

-

Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated sodium chloride and wash the solid with a small amount of fresh ethyl acetate.

-

Combine the filtrate and washings.

-

The crude 1-iodoethyl ethyl carbonate can often be used directly in the next step, as the purity is typically high (>95% by GC).[2] If further purification is required, it can be achieved by vacuum distillation.

-

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous solvents and a dry reaction setup is crucial to prevent the hydrolysis of the starting material and the product, which are both moisture-sensitive.

-

Excess Sodium Iodide: Using a molar excess of sodium iodide ensures a high conversion rate by shifting the reaction equilibrium to the product side.

-

Reflux Temperature: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

-

Phase-Transfer Catalyst: While not always necessary, a phase-transfer catalyst can be beneficial in accelerating the reaction, especially if the solubility of sodium iodide in the chosen solvent is limited.

Reactivity and Mechanism: The Chemistry of an α-Iodo Ether Carbonate

The reactivity of 1-iodoethyl ethyl carbonate is dominated by the presence of the iodine atom on the carbon adjacent to an ether oxygen. This structural motif makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution

1-Iodoethyl ethyl carbonate readily undergoes SN2-type reactions with a wide range of nucleophiles. The iodide ion is an excellent leaving group, facilitating the substitution process.

Caption: SN2 reaction at the α-carbon of 1-iodoethyl ethyl carbonate.

Common nucleophiles that react with 1-iodoethyl ethyl carbonate include:

-

Alcohols and Phenols: To form the corresponding mixed carbonates, which can serve as protecting groups for the hydroxyl functionality.

-

Carboxylic Acids: To form acyloxyethyl esters, a common prodrug motif.

-

Amines: To form carbamates.

-

Thiols: To form thiocarbonates.

The reactivity is generally high, and reactions can often be carried out under mild conditions, typically in the presence of a non-nucleophilic base to neutralize the generated HI.

Hydrolytic Stability

The carbonate functional group is generally more stable to hydrolysis than an ester group. However, the presence of the α-iodo group can influence the overall stability of the molecule. Under aqueous conditions, especially in the presence of acid or base, 1-iodoethyl ethyl carbonate can hydrolyze to form acetaldehyde, ethanol, carbon dioxide, and iodide. The hydrolysis of cyclic carbonates like ethylene carbonate has been studied and can provide insights into the general stability of the carbonate linkage.[4][5][6]

Applications in Drug Development and Organic Synthesis

The unique reactivity profile of 1-iodoethyl ethyl carbonate makes it a valuable reagent in several areas of chemical and pharmaceutical research.

Prodrug Synthesis

A primary application of 1-iodoethyl ethyl carbonate is in the synthesis of prodrugs.[7] A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form. The 1-(ethoxycarbonyloxy)ethyl moiety can be attached to a functional group (e.g., a hydroxyl or carboxyl group) of a drug molecule. This modification can improve the drug's physicochemical properties, such as solubility and bioavailability. Once absorbed, the prodrug is designed to be cleaved by esterases or other enzymes to release the active drug.

Caption: General scheme for the activation of a 1-(alkoxycarbonyloxy)ethyl prodrug.

Protecting Group Chemistry

The 1-(ethoxycarbonyloxy)ethyl group can also be used as a protecting group for alcohols and phenols.[8][9] A protecting group temporarily masks a functional group to prevent it from reacting during a chemical transformation at another site in the molecule.[8][9] The key advantage of this protecting group is its specific cleavage conditions, which can be orthogonal to other protecting groups present in the molecule.

Analytical Methods for Characterization

The characterization and purity assessment of 1-iodoethyl ethyl carbonate can be achieved using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the methine proton (CH-I). The methine proton will appear as a quartet coupled to the adjacent methyl group, and its chemical shift will be significantly downfield due to the deshielding effect of both the iodine and the oxygen atoms (estimated around 6.0-6.5 ppm).[1] The ethyl protons will show a quartet and a triplet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the α-carbon (C-I) at a characteristic upfield position due to the "heavy atom effect" of iodine, despite being attached to two electronegative atoms.[10] The carbonyl carbon of the carbonate will appear around 150-160 ppm.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography (GC):

-

GC is a suitable technique for monitoring the synthesis of 1-iodoethyl ethyl carbonate and for assessing its purity. A non-polar or medium-polarity column would be appropriate for the separation.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the carbonate group, typically in the range of 1740-1760 cm⁻¹.

-

Safety, Handling, and Storage

As a reactive alkylating agent, 1-iodoethyl ethyl carbonate must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines should be strictly followed based on the known hazards of α-halo ethers and iodoalkanes.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles at all times.

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

-

Handling:

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Avoid inhalation of vapors. If inhalation occurs, move to fresh air.

-

It is a potential lachrymator.

-

Handle as a potential carcinogen and mutagen due to its alkylating nature.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and dark place to prevent decomposition.

-

Store away from moisture, strong acids, strong bases, and oxidizing agents.

-

-

Disposal:

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Conclusion

1-Iodoethyl ethyl carbonate is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical sciences. Its utility as a precursor for prodrugs and as a protecting group stems from the lability of the carbon-iodine bond, which allows for controlled nucleophilic substitution reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to harness the full potential of this valuable chemical entity.

References

- Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. J. Org. Chem.

- Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activ

- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. J. Med. Chem.

- Preparation method of 1-iodoethylisopropylcarbon

- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. J. Chem. Inf. Model.

- Analytical methods for quantitative and qualitative determination of hydrocarbons and oil and grease in water and wastewater.

- Protective Groups. Organic Chemistry Portal.

- Handling Radioactive Materials Safely. Office of Environmental Health and Safety.

- SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID C

- Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. Princeton University.

- Practical analytical techniques. Politechnika Białostocka.

- Hydrolysis of Ethylene Carbonate with Water and Hydroxide under Battery Oper

- SAFETY D

- Mass Spectrometry - Fragmentation P

- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace.

- Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. PMC - NIH.

- Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimiz

- Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and M

- Acyloxyisopropyl carbamates as prodrugs for amine drugs. US5684018A.

- 1-Chloroethyl Ethyl Carbon

- 1 Protecting Group Strategies in Carbohydr

- Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. PMC - NIH.

- 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.

- Safe Handling of Radioisotopes. UC Davis Safety Services.

- Enzymatic hydrolysis of organic cyclic carbon

- SYNTHESIS OF ETHYLENE CARBONATE FROM ETHYLENE OXIDE AND CO2 IN THE PRESENCE OF ZINC PHENOLATES / IONIC LIQUID C

- Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. MDPI.

- GCMS Section 6.14. Whitman People.

- Reactivity of Nucleophilic Reagents toward Esters. Kinam Park.

- The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PMC - NIH.

- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. NIH.

- The Prediction of Physicochemical Properties.

- The Transformation of Inorganic to Organic Carbonates: Chasing for Reaction P

- Carbon-14 ( 14 C) safety information and specific handling precautions General. University of Michigan.

- Atmospheric-Pressure Conversion of CO 2 to Cyclic Carbonates over Constrained Dinuclear Iron Catalysts.

- Synthesis of ethylene carbonate via carbon dioxide and ethylene oxide catalyzed by immobilized ionic liquid.

- Mass Spectrometry Fragmentation P

- Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- Nontesting Approaches Relevant to Prediction of Acute Toxicity and Potency. NCBI - NIH.

- Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. YouTube.

- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

- DFT investigation of the reaction mechanism for the guanidine catalysed ring-opening of cyclic carbonates by arom

- Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantit

- Kinetics of nucleophilic attack on co-ordinated organic moieties. Part 21. Factors governing the nucleophilicity of phosphorus nucleophiles towards [Fe(CO)3(1–5-η-C6H7)]+. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Fragment

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic hydrolysis of organic cyclic carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Groups [organic-chemistry.org]

- 9. media.neliti.com [media.neliti.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to 1-Iodoethyl ethyl carbonate: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Iodoethyl ethyl carbonate, a key reagent in the synthesis of advanced pharmaceutical prodrugs. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and draws logical inferences from closely related analogs to present a detailed profile. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its physical properties, synthetic pathways, and critical role in enhancing the therapeutic efficacy of parent drug molecules.

Introduction: The Strategic Role of 1-Iodoethyl ethyl carbonate in Prodrug Synthesis

In the landscape of modern drug development, the optimization of a drug candidate's pharmacokinetic profile is as crucial as its pharmacodynamic activity. Prodrug strategies are a cornerstone of this optimization process, enabling the fine-tuning of properties such as solubility, stability, and bioavailability. 1-Iodoethyl ethyl carbonate (CAS RN: 80196-04-9) emerges as a pivotal, albeit sparsely documented, reagent in this field. It serves as a highly reactive precursor for the introduction of the 1-(ethoxycarbonyloxy)ethyl promoiety to parent drug molecules.

The rationale behind this chemical modification is compelling. The resulting carbonate ester prodrugs are designed to be chemically stable until they undergo enzymatic or hydrolytic cleavage in vivo, releasing the active pharmaceutical ingredient (API) at the desired site of action. The lability of the C-I bond in 1-Iodoethyl ethyl carbonate makes it an efficient alkylating agent for nucleophilic functional groups within a drug molecule, such as carboxylic acids, phenols, or amines.

This guide will delve into the known and inferred physical characteristics of 1-Iodoethyl ethyl carbonate, provide a plausible synthetic methodology based on its halogenated analogs, and contextualize its application within the broader strategy of prodrug design.

Physicochemical Profile of 1-Iodoethyl ethyl carbonate

Direct experimental data on the physical properties of 1-Iodoethyl ethyl carbonate is not extensively available. However, by analyzing trends in homologous series and comparing with structurally similar compounds, a reliable profile can be constructed.

| Property | Value | Source/Basis for Estimation |

| Molecular Formula | C5H9IO3 | [1] |

| Molecular Weight | 244.03 g/mol | Calculated from molecular formula |

| CAS Number | 80196-04-9 | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from related haloalkyl carbonates |

| Boiling Point | Estimated: 180-220 °C at 760 mmHg | Extrapolated from the boiling point of 1-iodoethyl isopropyl carbonate (204.8 °C) and diethyl carbonate (125.9 °C)[2][3]. The presence of iodine significantly increases the boiling point compared to non-halogenated analogs. |

| Density | Estimated: 1.5 - 1.7 g/cm³ | Inferred from the density of 1-iodoethyl isopropyl carbonate (1.643 g/cm³)[3]. The high atomic weight of iodine contributes to a greater density. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Based on the properties of similar organic esters and haloalkanes. It is expected to be miscible with a range of non-polar and polar aprotic solvents. |

Expert Insights on Physicochemical Properties:

The high reactivity of the iodide leaving group is the primary driver for the utility of this compound. However, this reactivity also implies a lower thermal stability compared to its chloro- or bromo-analogs. Researchers should anticipate potential decomposition upon prolonged heating, and purification by vacuum distillation is recommended. Its insolubility in water is advantageous for work-up procedures, allowing for straightforward extraction from aqueous media.

Synthesis and Mechanistic Considerations

A practical and scalable synthesis for 1-Iodoethyl ethyl carbonate is not explicitly detailed in readily available literature. However, a well-established route for the analogous 1-bromoethyl ethyl carbonate provides a robust template for its preparation.[4] The synthesis of 1-iodoalkyl carbonates can also be inferred from methods used for 1-iodoethyl isopropyl carbonate, which often involve a Finkelstein-type halogen exchange reaction.[5]

A plausible synthetic pathway involves the reaction of 1-chloroethyl ethyl carbonate with an iodide salt, such as sodium iodide, in an appropriate solvent like acetone or acetonitrile.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-Iodoethyl ethyl carbonate.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloroethyl ethyl carbonate (1.0 eq) and a suitable solvent such as acetone.

-

Addition of Iodide Source: Add sodium iodide (1.2 - 1.5 eq) to the flask. The excess iodide drives the equilibrium towards the product.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is anticipated to proceed to completion within several hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 1-Iodoethyl ethyl carbonate.

Causality Behind Experimental Choices:

-

Solvent: Acetone is a common choice for Finkelstein reactions as it readily dissolves sodium iodide but not sodium chloride, thus driving the reaction forward according to Le Chatelier's principle.

-

Stoichiometry: A slight excess of the iodide salt is used to ensure complete conversion of the starting chloride.

-

Purification: Vacuum distillation is crucial to purify the product without thermal degradation, to which the iodo-compound is susceptible.

Application in Drug Development: A Prodrug Strategy

The primary application of 1-Iodoethyl ethyl carbonate is in the formation of 1-(ethoxycarbonyloxy)ethyl ester prodrugs. This is particularly valuable for drugs containing a carboxylic acid moiety.

Mechanism of Prodrug Formation:

Caption: General scheme for the synthesis of a 1-(ethoxycarbonyloxy)ethyl ester prodrug.

The carboxylate of the parent drug, formed in the presence of a non-nucleophilic base, acts as a nucleophile, attacking the electrophilic carbon bearing the iodine atom in 1-Iodoethyl ethyl carbonate via an SN2 reaction. This results in the formation of the desired ester prodrug and an iodide salt.

Self-Validating System in Prodrug Synthesis:

The success of this protocol can be readily validated. The formation of the prodrug can be monitored by the disappearance of the starting materials and the appearance of a new product spot on TLC. Confirmation of the structure is achieved through standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of the prodrug would characteristically show a quartet for the methine proton of the ethylidene group, coupled to the adjacent methyl protons which would appear as a doublet.

Spectroscopic Characterization (Predicted)

-

¹H NMR (predicted):

-

A quartet at approximately 6.5-6.8 ppm (1H, -CH(I)-), shifted downfield due to the deshielding effect of the adjacent iodine and oxygen atoms.

-

A quartet at approximately 4.2-4.4 ppm (2H, -O-CH₂-CH₃) from the ethyl group.

-

A doublet at approximately 2.1-2.3 ppm (3H, -CH(I)-CH₃).

-

A triplet at approximately 1.3-1.5 ppm (3H, -O-CH₂-CH₃).

-

-

¹³C NMR (predicted):

-

A carbonyl carbon (-O-C(=O)-O-) in the range of 150-155 ppm.

-

A methine carbon attached to iodine (-CH(I)-) significantly shifted upfield compared to its chloro-analog, likely in the 20-30 ppm range.

-

The methylene carbon of the ethyl group (-O-CH₂-) around 65-70 ppm.

-

The methyl carbon of the 1-iodoethyl group (-CH(I)-CH₃) around 25-30 ppm.

-

The methyl carbon of the ethyl group (-O-CH₂-CH₃) around 13-15 ppm.

-

Safety, Handling, and Storage

No specific safety data sheet (SDS) for 1-Iodoethyl ethyl carbonate is widely available. However, based on its structure as a reactive alkylating agent and a haloalkane, the following precautions are strongly advised.[7]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is likely sensitive to light and moisture. Keep away from strong oxidizing agents and bases.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Iodoethyl ethyl carbonate is a valuable, albeit under-characterized, reagent for the synthesis of ester-based prodrugs. Its high reactivity, stemming from the excellent leaving group ability of iodide, makes it an efficient tool for medicinal chemists seeking to improve the pharmacokinetic properties of drug candidates. While a comprehensive experimental dataset for its physical properties is yet to be published, this guide provides a robust, inferred profile and a reliable synthetic framework based on established chemical principles and analogous compounds. As the demand for sophisticated drug delivery systems grows, the importance of reagents like 1-Iodoethyl ethyl carbonate in the pharmaceutical industry is set to increase.

References

-

Wikipedia. Diethyl carbonate. [Link]

-

European Patent Office. (1984). EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin. [Link]

- Google Patents. (1997).

-

Cole-Parmer. Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. [Link]

-

Chemsrc. 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6. [Link]

Sources

- 1. 1-Iodoethyl ethyl carbonate [80196-04-9] | King-Pharm [king-pharm.com]

- 2. Diethyl carbonate - Wikipedia [en.wikipedia.org]

- 3. 1-Iodoethyl isopropyl carbonate | CAS#:84089-73-6 | Chemsrc [chemsrc.com]

- 4. EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin - Google Patents [patents.google.com]

- 5. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 6. 1-Chloroethyl ethyl carbonate(50893-36-2) 1H NMR spectrum [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Core Concepts: The Role of 1-Iodoethyl ethyl carbonate in Prodrug Strategy

An In-depth Technical Guide to 1-Iodoethyl ethyl carbonate

Abstract: This technical guide provides a comprehensive overview of 1-Iodoethyl ethyl carbonate, a pivotal reagent in the synthesis of advanced prodrugs. The document details its fundamental physicochemical properties, outlines a robust synthetic protocol, explores its reactivity and mechanistic action in prodrug formation, and discusses its applications within pharmaceutical development. This guide is structured to serve as a key resource for professionals leveraging advanced chemical strategies to enhance drug delivery and efficacy.

In modern drug development, overcoming pharmacokinetic challenges such as poor oral bioavailability is a primary objective. 1-Iodoethyl ethyl carbonate is a key alkylating agent used to create (1-ethoxycarbonyloxy)ethyl, or EOCE, ester prodrugs. This moiety is attached to a parent drug, often at a carboxylic acid or phosphate group, to increase its lipophilicity. This enhanced lipophilicity facilitates absorption through the gastrointestinal tract. Once absorbed into the bloodstream, the prodrug is rapidly hydrolyzed by endogenous esterase enzymes, releasing the active pharmaceutical ingredient (API) and benign byproducts. This transient modification is a powerful and widely adopted strategy for converting intravenously administered drugs into orally active medications.

Physicochemical Profile

A precise understanding of the reagent's properties is essential for its effective use in synthesis, ensuring reproducibility and safety.

Table 1: Key Properties of 1-Iodoethyl ethyl carbonate

| Property | Data |

| Molecular Formula | C₅H₉IO₃ |

| Molecular Weight | 244.03 g/mol |

| CAS Number | 51573-41-4 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 75-80 °C at 15 mmHg |

| Density | 1.655 g/cm³ |

Solubility Profile:

-

Soluble: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone

-

Insoluble: Water (reacts)

Synthesis and Purification Protocol

The synthesis of 1-Iodoethyl ethyl carbonate is typically achieved via a two-step process starting from ethyl chloroformate and acetaldehyde. The trustworthiness of this protocol relies on the careful exclusion of moisture and the monitoring of each step to ensure complete conversion.

Synthetic Workflow

The process involves the initial formation of a chloro-intermediate, followed by a halide exchange reaction.

Caption: Two-step synthesis of 1-Iodoethyl ethyl carbonate.

Detailed Experimental Methodology

Expertise & Experience: This protocol is designed for execution by trained organic chemists. The Finkelstein reaction in Step 2 is driven to completion by the precipitation of sodium chloride in acetone, an application of Le Chatelier's principle. The workup with sodium thiosulfate is critical for quenching any unreacted iodine, which can otherwise contaminate the final product.

Materials:

-

Ethyl chloroformate

-

Acetaldehyde

-

Zinc Chloride (anhydrous)

-

Sodium Iodide

-

Dichloromethane (DCM, anhydrous)

-

Acetone (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1-Chloroethyl ethyl carbonate

-

Set up a flame-dried, three-neck flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel.

-

Charge the flask with anhydrous DCM and a catalytic amount of anhydrous zinc chloride.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Add ethyl chloroformate to the flask.

-

Slowly add acetaldehyde dropwise from the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor reaction completion via TLC or ¹H NMR.

-

Carefully quench the reaction by adding cold water. Extract the organic layer, wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-chloroethyl ethyl carbonate is typically a colorless oil and is used directly in the next step.

Step 2: Synthesis of 1-Iodoethyl ethyl carbonate

-

Protecting the flask from light, dissolve the crude 1-chloroethyl ethyl carbonate from Step 1 in anhydrous acetone.

-

Add sodium iodide (1.5 equivalents) to the solution. A white precipitate of NaCl should begin to form.

-

Heat the mixture to reflux and maintain for 3-5 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Once complete, cool the mixture to room temperature and filter off the precipitated NaCl.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the resulting oil in DCM. Wash the organic solution sequentially with water, saturated aqueous Na₂S₂O₃ solution (to remove iodine color), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via vacuum distillation to yield 1-Iodoethyl ethyl carbonate as a colorless to pale yellow liquid.

Reactivity and Prodrug Formation Mechanism

The high reactivity of 1-Iodoethyl ethyl carbonate is due to the excellent leaving group ability of the iodide ion, making the alpha-carbon highly electrophilic and susceptible to nucleophilic attack by a deprotonated drug molecule.

Prodrug Synthesis Mechanism

The reaction is a classic SN2 substitution. For this reason, a polar aprotic solvent like DMF or ACN is preferred to solvate the cation of the drug salt, leaving the carboxylate anion free to act as a potent nucleophile.

Caption: SN2 mechanism for EOCE-prodrug synthesis.

In-Vivo Enzymatic Cleavage

Following oral administration and absorption, the prodrug is cleaved in the blood by ubiquitous esterase enzymes. This two-step enzymatic hydrolysis is highly efficient.

Caption: Bio-activation pathway of an EOCE-prodrug.

Applications in Drug Development

This prodrug strategy has been successfully applied to several classes of drugs to create orally administered blockbusters from parent compounds that were previously limited to parenteral administration.

Table 2: Examples of Drug Classes Utilizing EOCE Prodrugs

| Drug Class | Parent API Functional Group | Example Prodrug | Therapeutic Area |

| Cephalosporin Antibiotics | Carboxylic Acid | Cefpodoxime proxetil | Infectious Disease |

| Penicillin Antibiotics | Carboxylic Acid | Bacampicillin | Infectious Disease |

| Antiviral Agents | Phosphonate | Adefovir dipivoxil | Antiviral |

| ACE Inhibitors | Carboxylic Acid | Candesartan cilexetil | Cardiovascular |

*Note: Adefovir dipivoxil and Candesartan cilexetil use similar, but not identical, carbonate-based prodrug moieties to achieve the same goal of enhanced oral bioavailability.

Safety, Handling, and Storage

Authoritative Grounding: As a reactive alkylating agent, 1-Iodoethyl ethyl carbonate must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Handling: Always handle within a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. The compound is sensitive to moisture and light; store in an amber glass bottle.

-

Toxicity: Acutely toxic upon inhalation, ingestion, or skin contact. It is a suspected mutagen. Refer to the Material Safety Data Sheet (MSDS) before use.

-

Disposal: Dispose of as hazardous organic waste in accordance with all local, state, and federal regulations.

References

A consolidated list of sources is provided for verification and further reading.

-

Title: 1-Iodoethyl ethyl carbonate Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Source: Google Patents (EP0108547B1)

1-Iodoethyl ethyl carbonate synthesis and discovery

An In-depth Technical Guide to the Synthesis and Discovery of 1-Iodoethyl Ethyl Carbonate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-iodoethyl ethyl carbonate, a pivotal reagent in pharmaceutical sciences. We will delve into its discovery, elucidate its synthesis through detailed mechanistic pathways, and present field-proven experimental protocols. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the practical application of this versatile compound.

Introduction: The Significance of 1-Iodoethyl Ethyl Carbonate in Prodrug Chemistry

1-Iodoethyl ethyl carbonate (IEEC) is an α-haloalkyl carbonate of significant interest in medicinal chemistry. Its primary utility lies in its role as a reactive intermediate for the synthesis of the 1-(ethoxycarbonyloxy)ethyl promoiety. This functional group is a cornerstone of modern prodrug design, engineered to be attached to a parent drug molecule, most commonly at a carboxylic acid or hydroxyl group.

The resulting carbonate ester linkage is designed for in vivo enzymatic cleavage by ubiquitous esterases. This bio-activation releases the parent drug, alongside benign byproducts: ethanol, carbon dioxide, and acetaldehyde. The strategic advantage of this approach is the enhanced oral bioavailability of polar drug molecules that would otherwise suffer from poor absorption. The promoiety masks hydrophilic groups, increasing lipophilicity and facilitating passage across the intestinal wall.

Prominent examples of antibiotics utilizing this strategy include bacampicillin and cefpodoxime proxetil, which underscore the clinical and commercial importance of the synthetic routes leading to reagents like 1-iodoethyl ethyl carbonate.[1][2]

The Genesis of α-Haloalkyl Carbonates: A Historical Perspective

The development of 1-iodoethyl ethyl carbonate is part of a broader evolution in the field of ester-based prodrugs. The initial focus was on its less reactive counterpart, 1-chloroethyl ethyl carbonate, which was used for the esterification of penicillins.[2] However, reactions using the chloro-derivative often required harsh conditions and long reaction times, leading to modest yields.[2]

This inefficiency prompted a search for more reactive alternatives. The logical progression in halide reactivity (I > Br > Cl) led researchers to investigate the bromo- and iodo-analogs. A key patent from the early 1980s detailed the synthesis and application of 1-bromoethyl ethyl carbonate.[2][3] This compound demonstrated a dramatic improvement in reactivity, allowing for the esterification of potassium benzyl penicillinate in moist acetone at 40°C in just 5 hours, achieving a quantitative yield and 99% purity.[2] This represented a significant advancement over the 66-hour reaction time and 33% yield reported for the chloro-analog.[2]

The synthesis of 1-iodoethyl ethyl carbonate followed as the next logical step, providing an even more reactive agent for scenarios requiring milder conditions or for less nucleophilic drug substrates. The primary route to its synthesis is not through direct iodination but via a highly efficient halogen exchange reaction, starting from its chloro- or bromo-precursor.

Core Synthesis Methodologies

The synthesis of 1-iodoethyl ethyl carbonate is best understood as a two-stage process: the formation of a 1-haloethyl ethyl carbonate precursor, followed by a halogen exchange to introduce the iodine atom.

Stage 1: Synthesis of the Precursor (1-Bromoethyl Ethyl Carbonate)

The most common precursor is 1-bromoethyl ethyl carbonate, synthesized via the free-radical bromination of diethyl carbonate. This reaction is a classic example of selective halogenation at the α-carbon position.

Mechanism: Free-Radical Halogenation

The reaction proceeds through a standard free-radical chain mechanism involving initiation, propagation, and termination steps.

-

Initiation: The process is initiated by an external energy source, typically a high-intensity lamp (e.g., iodine-quartz), which causes the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of diethyl carbonate. This is the rate-determining step and is favored at the α-position due to the resonance stabilization of the resulting radical intermediate by the adjacent oxygen and carbonyl groups. The new radical then reacts with another molecule of Br₂ to form the product, 1-bromoethyl ethyl carbonate, and regenerate a bromine radical, continuing the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Below is a diagram illustrating the propagation phase of this mechanism.

Caption: Finkelstein Reaction for 1-Iodoethyl Ethyl Carbonate Synthesis.

Quantitative Data and Physicochemical Properties

Table 1: Comparison of Synthesis Reaction Parameters

| Parameter | Stage 1: Radical Bromination [2] | Stage 2: Halogen Exchange [1] |

| Starting Material | Diethyl Carbonate | 1-Chloroethyl Isopropyl Carbonate* |

| Primary Reagent | Bromine (Br₂) | Sodium Iodide (NaI) |

| Solvent | Carbon Tetrachloride | Ethyl Acetate |

| Catalyst/Initiator | Iodine-Quartz Lamp (UV) | Tetrabutylammonium Bromide (TBAB) |

| Temperature | 84-85°C (Reflux) | 75-80°C (Reflux) |

| Reaction Time | 15-17 hours | 3 hours |

| Reported Yield | Not specified (Intermediate) | >90% (Crude) |

| Reported Purity | Not specified | >95% (GC) |

| Note: Data from a patent for the analogous 1-iodoethyl isopropyl carbonate, demonstrating a typical high-yield process. |

Table 2: Physicochemical Properties of 1-Iodoethyl Ethyl Carbonate

| Property | Value | Source |

| CAS Number | 80196-04-9 | [4] |

| Molecular Formula | C₅H₉IO₃ | [5] |

| Molecular Weight | 244.03 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | Inferred |

| Boiling Point | ~200-205 °C at 760 mmHg (estimated) | [4] |

| Density | ~1.6-1.7 g/cm³ (estimated) | [4] |

Detailed Experimental Protocols

Disclaimer: These protocols are derived from published patents and should only be performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.

Protocol 1: Synthesis of 1-Bromoethyl Ethyl Carbonate (Precursor)

(Adapted from EP0108547B1) [2]

-

Setup: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dip-pipe, add diethyl carbonate (3.0 moles, 354 g) and carbon tetrachloride (700 ml).

-

Initiation: Irradiate the mixture externally with a 1.5 kW iodine-quartz lamp. The heat from the lamp should be sufficient to bring the mixture to a gentle reflux (approx. 84-85°C).

-

Reagent Addition: Slowly add bromine (2.58 moles, 412.8 g) through the dip-pipe below the surface of the refluxing mixture over a period of 15-17 hours. Maintain a light red color in the solution throughout the addition. Hydrogen bromide will evolve copiously.

-

Workup: After the addition is complete, cool the reaction mixture. The crude product can be purified by fractional distillation under reduced pressure to yield 1-bromoethyl ethyl carbonate.

Protocol 2: Synthesis of 1-Iodoethyl Ethyl Carbonate (Halogen Exchange)

(Adapted from the high-yield method for an analog in CN106365997A) [1]

-

Setup: To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add ethyl acetate (e.g., 4 mL per gram of starting material).

-

Reagent Addition: While stirring, add 1-chloroethyl ethyl carbonate (1.0 mole equivalent), sodium iodide (1.1 mole equivalent), tetrabutylammonium bromide (TBAB, ~0.02 mole equivalent), and anhydrous calcium chloride (~0.2 mole equivalent).

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) and maintain stirring for 3 hours. Monitor the reaction progress by TLC or GC.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride and calcium chloride.

-

Purification: The filtrate contains the crude product. The solvent can be removed under reduced pressure. For many applications, the crude product has sufficient purity (>95%) to be used directly in the next synthetic step without requiring high-vacuum distillation. [1]

Overall Synthesis Workflow

The following diagram outlines the complete, two-stage workflow from a commodity chemical to the final, highly reactive prodrug intermediate.

Caption: Two-Stage Synthesis Workflow for 1-Iodoethyl Ethyl Carbonate.

Conclusion

1-Iodoethyl ethyl carbonate is a testament to the power of incremental, logic-driven discovery in chemical synthesis. Its development from less reactive precursors was a direct response to the needs of the pharmaceutical industry for more efficient and milder methods to produce life-saving prodrugs. The synthesis, grounded in the fundamental principles of free-radical halogenation and SN2 reactions, is both robust and scalable. By understanding the causality behind the choice of reagents, solvents, and catalysts, researchers can effectively leverage this potent intermediate to advance the development of next-generation therapeutics with improved pharmacokinetic profiles.

References

- CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate.

- Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst.

- EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin.

- 1-Iodoethyl isopropyl carbon

- 1-Bromoethyl ethyl carbonate and its use in the preparation of 1'-ethoxy-carbonyloxyethyl esters of penicillins and novel in.

- 1-Iodoethyl isopropyl carbon

Sources

- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]

- 2. EP0108547B1 - Process for the preparation of the 1'-ethoxycarbonyloxyethyl ester of benzylpenicillin - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-iodoethyl Carbonate: A Key Prodrug Moiety

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 1-iodoethyl carbonate, a reactive haloalkyl carbonate that has garnered significant interest in the field of medicinal chemistry. Its primary utility lies in its role as a bioreversible prodrug moiety, designed to enhance the pharmacokinetic properties of parent drug molecules, particularly their oral bioavailability. This document will delve into the synthesis, characterization, and mechanistic aspects of this linker, providing field-proven insights and detailed protocols for its application.

Introduction: The Rationale for Prodrug Design with Ethyl 1-iodoethyl Carbonate

In modern drug development, overcoming poor pharmacokinetic profiles of otherwise potent therapeutic agents is a paramount challenge. Low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism can all curtail the oral bioavailability of a drug, limiting its clinical efficacy. The prodrug approach, wherein a biologically active compound is temporarily modified to create a more readily absorbed or distributed entity, is a well-established strategy to surmount these obstacles.

The Ethyl 1-iodoethyl carbonate moiety represents a sophisticated class of prodrug linkers. Its design is predicated on a two-stage cleavage mechanism that ensures the efficient release of the active drug molecule in vivo. The lability of the carbon-iodine bond, coupled with the susceptibility of the carbonate ester to enzymatic hydrolysis, allows for a controlled release cascade. This guide will explore the nuances of this process, providing a robust understanding of why this particular moiety is an attractive tool for drug development professionals.

Synthesis and Characterization of Ethyl 1-iodoethyl Carbonate

The synthesis of Ethyl 1-iodoethyl carbonate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The overall synthetic strategy involves the initial formation of a chloro-analogue, Ethyl 1-chloroethyl carbonate, followed by a halide exchange reaction.

Synthesis of the Precursor: Ethyl 1-chloroethyl Carbonate

The precursor, Ethyl 1-chloroethyl carbonate, can be synthesized from readily available starting materials: ethyl chloroformate and acetaldehyde. The reaction proceeds via the addition of acetaldehyde to ethyl chloroformate, often in the presence of a catalyst.

Experimental Protocol: Synthesis of Ethyl 1-chloroethyl Carbonate

Materials:

-

Ethyl chloroformate

-

Acetaldehyde

-

Catalyst (e.g., Pyridine or a quaternary ammonium salt)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of ethyl chloroformate in the anhydrous solvent.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of acetaldehyde and a catalytic amount of pyridine in the anhydrous solvent to the dropping funnel.

-

Add the acetaldehyde solution dropwise to the stirred solution of ethyl chloroformate over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-